3-(Trifluoromethylthio)benzaldehyde

Description

BenchChem offers high-quality 3-(Trifluoromethylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

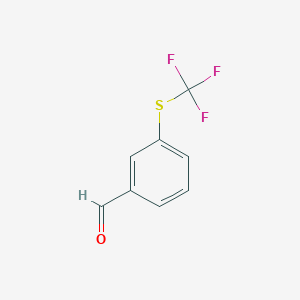

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFTYGZZLJQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380680 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-27-7 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 3-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethylthio)benzaldehyde is a unique aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its distinct molecular architecture, characterized by the presence of a trifluoromethylthio (-SCF3) group and a reactive aldehyde moiety on a benzene ring, imparts a valuable combination of properties. The potent electron-withdrawing nature and high lipophilicity of the -SCF3 group make this compound a crucial building block for the synthesis of novel bioactive molecules with enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of 3-(Trifluoromethylthio)benzaldehyde, with a particular focus on its role in drug discovery and development.

Introduction: The Significance of the Trifluoromethylthio Moiety

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design.[1] Among these, the trifluoromethylthio (-SCF3) group has emerged as a particularly valuable substituent due to its unique electronic and physicochemical properties.[2] The -SCF3 group is one of the most lipophilic substituents, a characteristic that can significantly enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[2] Furthermore, its strong electron-withdrawing nature can profoundly influence the reactivity of adjacent functional groups and the overall electronic properties of the molecule.[3]

3-(Trifluoromethylthio)benzaldehyde serves as a key intermediate that allows for the incorporation of this influential -SCF3 group into a wide range of molecular scaffolds. Its bifunctional nature, possessing both the reactive aldehyde for further chemical transformations and the property-enhancing trifluoromethylthio group, makes it a versatile tool for synthetic chemists.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(Trifluoromethylthio)benzaldehyde consists of a benzaldehyde core with a trifluoromethylthio group substituted at the meta-position of the aromatic ring.

| Property | Value | Source |

| CAS Number | 51748-27-7 | [4] |

| Molecular Formula | C₈H₅F₃OS | [4] |

| Molecular Weight | 206.19 g/mol | [4] |

| Boiling Point | 172.9°C | [4] |

| Appearance | Oil | [5] |

Table 1: Physicochemical Properties of 3-(Trifluoromethylthio)benzaldehyde

The interplay between the electron-withdrawing trifluoromethylthio group and the aldehyde functionality dictates the molecule's reactivity and spectroscopic characteristics.

Spectroscopic Analysis

A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is essential for the unequivocal identification and characterization of 3-(Trifluoromethylthio)benzaldehyde. Note: Specific, experimentally verified spectral data for 3-(Trifluoromethylthio)benzaldehyde is not widely available in public databases. The following is a predictive analysis based on the known effects of the constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton at a downfield chemical shift (typically around 10 ppm). The aromatic protons will appear as a complex multiplet pattern in the aromatic region (around 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic resonance for the carbonyl carbon of the aldehyde at approximately 190 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals in the 120-140 ppm range.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the -SCF3 group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Characteristic C-F stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (CHO) and potentially the trifluoromethylthio group.

Synthesis and Reactivity

The synthesis of 3-(Trifluoromethylthio)benzaldehyde can be achieved through various synthetic routes, with one established method involving the reduction of 3-trifluoromethyl-thiobenzoic acid chloride.[5]

Synthesis Protocol: Rosenmund Reduction of 3-(Trifluoromethyl-thio)benzoic acid chloride[5]

This protocol describes the synthesis of 3-(Trifluoromethylthio)benzaldehyde via the catalytic hydrogenation of the corresponding acid chloride.

Step-by-Step Methodology:

-

A solution of 56.9 g (237 mmols) of 3-trifluoromethyl-thiobenzoic acid chloride in 285 ml of anhydrous toluene is prepared in a one-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a gas bubbler tube.

-

To this solution, 5.7 g of 5% palladium on barium sulphate is added as a catalyst.

-

The mixture is heated to reflux with stirring for 12 hours while a gentle stream of hydrogen gas is bubbled through it.

-

After the reaction is complete, the catalyst is filtered off and washed with diethyl ether.

-

To the filtrate, 125 ml of a sodium bisulphite solution (d = 1.33) is added, and the mixture is stirred vigorously for 24 hours to form the bisulphite adduct.

-

The bisulphite compound is filtered off, washed with diethyl ether, and transferred to a three-necked flask.

-

A solution of 80 g of potassium carbonate in 500 ml of water is added, and the mixture is boiled to steam distill the aldehyde as it is formed.

-

The distillate is extracted twice with diethyl ether.

-

The combined ether phases are dried over sodium sulphate and filtered.

-

The solvent is evaporated in vacuo, and the residue is rectified to yield 33.3 g (67% yield) of 3-(trifluoromethylthio)benzaldehyde as an oil.

Caption: Workflow for the synthesis of 3-(Trifluoromethylthio)benzaldehyde.

Reactivity Profile

The reactivity of 3-(Trifluoromethylthio)benzaldehyde is governed by the two key functional groups:

-

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack, allowing for a wide range of transformations such as reductions to the corresponding alcohol, oxidations to the carboxylic acid, and the formation of imines and oximes.[4] The electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions.

-

Trifluoromethylthio Group: The -SCF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. It also imparts significant metabolic stability to the molecule, as the C-S and C-F bonds are resistant to cleavage by metabolic enzymes.[2]

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethylthio group make 3-(Trifluoromethylthio)benzaldehyde a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4]

Role in Medicinal Chemistry

The incorporation of the -SCF3 group into drug candidates can lead to:

-

Enhanced Metabolic Stability: The robustness of the C-F and C-S bonds can prevent metabolic degradation at that position, increasing the drug's half-life.[2]

-

Increased Lipophilicity: This property can improve the absorption and distribution of the drug, potentially leading to better bioavailability.[2]

-

Modulation of Bioactivity: The strong electron-withdrawing nature of the -SCF3 group can alter the electronic environment of the molecule, potentially leading to improved binding affinity to biological targets.

This intermediate is particularly useful in the design of potential antifungal, antibacterial, and anti-inflammatory agents.[4]

Agrochemical Applications

In the agrochemical industry, the trifluoromethylthio group is incorporated into pesticides and herbicides to enhance their efficacy and stability.[4] The increased lipophilicity can improve the penetration of the active ingredient into the target pest or plant.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Trifluoromethylthio)benzaldehyde. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place under an inert atmosphere.[4]

Conclusion

3-(Trifluoromethylthio)benzaldehyde is a strategically important synthetic intermediate that provides a gateway to a diverse range of trifluoromethylthiolated aromatic compounds. Its unique combination of a reactive aldehyde handle and the property-modulating -SCF3 group makes it an invaluable tool for medicinal chemists and researchers in the agrochemical field. The continued exploration of its reactivity and applications is expected to lead to the development of novel and improved therapeutic agents and crop protection solutions.

References

-

ACS Publications. (2021, August 17). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters. [Link]

-

MySkinRecipes. (n.d.). 3-((Trifluoromethyl)thio)benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 3). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. PubMed. [Link]

-

National Center for Biotechnology Information. (2015, October 5). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. PubMed. [Link]

-

National Center for Biotechnology Information. (2014, March 31). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-trifluoromethylthio-benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Semantic Scholar. (2014, March 31). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

wiley.com. (n.d.). Synthesis of Aryl Trifluoromethyl Thioethers. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MySkinRecipes. (n.d.). 3-((Trifluoromethyl)thio)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

Sources

3-(Trifluoromethylthio)benzaldehyde CAS number 51748-27-7.

An In-depth Technical Guide to 3-(Trifluoromethylthio)benzaldehyde (CAS 51748-27-7)

Foreword: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of innovation, particularly within drug discovery and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique electronic properties and profound impact on molecular lipophilicity and metabolic stability. When this potent moiety is combined with the versatile reactivity of a benzaldehyde scaffold, the result is 3-(Trifluoromethylthio)benzaldehyde—a building block of considerable strategic value.

This guide, prepared for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind this molecule's utility. We will explore not just what it does, but why it is a reagent of choice, how its functional groups dictate its reactivity, and how it can be leveraged to construct complex molecular architectures with desirable, pre-engineered properties.

Core Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of 3-(Trifluoromethylthio)benzaldehyde is the first step toward its effective application. The molecule's identity is defined by the interplay between the aromatic ring, the electrophilic aldehyde, and the powerfully electron-withdrawing trifluoromethylthio group.

Key Properties Summary

| Property | Value | Reference |

| CAS Number | 51748-27-7 | [1] |

| Molecular Formula | C₈H₅F₃OS | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Appearance | Oil / Liquid | [3] |

| Boiling Point | 108°-111°C at 30-38 mmHg; ~172.9°C (predicted) | [2][3] |

| SMILES | O=CC1=CC=CC(SC(F)(F)F)=C1 | [4][5] |

| InChI Key | MMDFTYGZZLJQER-UHFFFAOYSA-N | [5] |

The trifluoromethylthio group is a key contributor to the molecule's character. It is highly lipophilic (with a Hansch parameter πR of 1.44), a property that can significantly enhance the bioavailability and membrane permeability of derivative compounds.[6] Furthermore, the exceptional strength of the C-F bonds renders the -SCF₃ group highly resistant to metabolic degradation, a critical feature for designing durable pharmaceutical agents.[7]

Synthesis and Manufacturing Protocol

The reliable synthesis of 3-(Trifluoromethylthio)benzaldehyde is crucial for its application. A common and effective laboratory-scale preparation involves the controlled reduction of the corresponding acid chloride. This method is a variation of the Rosenmund reduction, tailored for this specific substrate.

Protocol: Synthesis via Reduction of 3-(Trifluoromethylthio)benzoyl Chloride

This protocol is based on established literature procedures and provides a robust pathway to the target aldehyde.[3]

Step-by-Step Methodology:

-

System Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube (bubbler). The system must be thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with 3-(Trifluoromethylthio)benzoyl chloride (1.0 eq.), anhydrous toluene (approx. 5 mL per gram of acid chloride), and a palladium on barium sulfate catalyst (Pd/BaSO₄, 5% w/w, approx. 0.1 g per gram of acid chloride).

-

Hydrogenation: Heat the mixture to reflux while stirring. Once refluxing, switch the gas flow from inert gas to a gentle stream of hydrogen (H₂), bubbling it through the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by TLC or GC-MS. The reaction typically proceeds for 12-24 hours. The disappearance of the starting acid chloride is the primary indicator of completion.

-

Work-up (Catalyst Removal): After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with diethyl ether or toluene to ensure complete recovery of the product.

-

Purification (Bisulfite Adduct Formation): Combine the organic filtrates and add a saturated solution of sodium bisulfite. Stir the biphasic mixture vigorously for 12-24 hours. The aldehyde will form a solid bisulfite adduct, which precipitates out of the solution.

-

Isolation and Hydrolysis: Filter the solid bisulfite adduct and wash it thoroughly with diethyl ether to remove any non-aldehydic impurities. Transfer the solid to a new flask and add a solution of potassium carbonate or sodium carbonate in water.

-

Final Isolation (Steam Distillation): Heat the mixture to boiling. The aldehyde is regenerated and co-distills with the water (steam distillation). Collect the distillate.

-

Extraction and Drying: Extract the aqueous distillate with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield 3-(Trifluoromethylthio)benzaldehyde as a clear oil.[3]

Causality Behind Protocol Choices:

-

Catalyst Choice (Pd/BaSO₄): The Rosenmund reduction requires a "poisoned" catalyst. Barium sulfate serves as a support with a low surface area, which moderates the activity of the palladium. This is critical to prevent the over-reduction of the newly formed aldehyde to the corresponding benzyl alcohol.

-

Bisulfite Purification: This is a classic and highly effective method for purifying aldehydes. The reversible formation of the solid bisulfite adduct allows for the separation of the aldehyde from non-carbonyl impurities. The subsequent hydrolysis under basic conditions cleanly regenerates the pure aldehyde.

Synthesis Workflow Diagram

Caption: Synthetic pathway from the acid chloride to the pure aldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(Trifluoromethylthio)benzaldehyde stems from the predictable and versatile reactivity of its aldehyde functional group, which is electronically influenced by the meta-disposed -SCF₃ group.

The trifluoromethylthio group is a potent electron-withdrawing substituent, primarily through induction. This effect increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][8] This enhanced reactivity is a key advantage in many synthetic transformations.

Key Reaction Pathways

Caption: Major synthetic transformations of the aldehyde group.

1. Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(Trifluoromethylthio)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This provides access to carboxylic acid derivatives for further functionalization (e.g., amide coupling).

2. Reduction: Selective reduction of the aldehyde to 3-(Trifluoromethylthio)benzyl alcohol is easily achieved with hydride reagents like sodium borohydride (NaBH₄). The resulting alcohol is a useful intermediate for introducing the 3-(SCF₃)benzyl moiety via etherification or esterification.

3. Condensation Reactions: The enhanced electrophilicity of the carbonyl carbon makes this aldehyde an excellent substrate for C-C bond-forming reactions.

- Knoevenagel Condensation: Reacts efficiently with active methylene compounds (e.g., malononitrile) to yield substituted styrenes.[8]

- Aldol Condensation: Can participate in aldol reactions, for instance with ketones like hydroxyacetone, to build more complex carbon skeletons.[9] These reactions are foundational for synthesizing chalcone derivatives, which have been investigated as hypoxia-inducible factor (HIF)-1 inhibitors.[9]

4. Imine Formation and Reductive Amination: The aldehyde reacts with primary amines to form imines, which can be subsequently reduced in a one-pot procedure (reductive amination) to furnish secondary amines. This is a powerful method for incorporating the 3-(SCF₃)benzyl structure into pharmacologically relevant scaffolds.[2]

Applications in Drug Discovery and Materials Science

The true value of 3-(Trifluoromethylthio)benzaldehyde lies in its role as a strategic building block for creating high-value molecules.

Pharmaceutical and Agrochemical Development

This compound is a key intermediate for synthesizing molecules with enhanced biological activity and favorable pharmacokinetic profiles.[2][4]

-

Enhanced Lipophilicity and Bioavailability: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[4][6][7]

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can increase a drug's half-life and reduce patient dosing frequency.[7]

-

Target Binding: The strong dipole moment and electron-withdrawing nature of the -SCF₃ group can influence the conformation of a molecule and lead to stronger, more selective binding interactions with biological targets like enzymes or receptors.

It is actively used in the design of potential antifungal, antibacterial, and anti-inflammatory agents, as well as in the synthesis of novel pesticides.[2]

Advanced Materials and Specialty Chemicals

Beyond life sciences, the unique properties imparted by the trifluoromethylthio group are highly desirable in materials science.[10]

-

High-Performance Polymers: When used as a monomer or co-monomer, it can be incorporated into polymers like polyimides or polyesters. The fluorinated group enhances thermal stability, chemical resistance, and hydrophobicity (water repellency). Such materials are valuable in the aerospace and electronics industries.[10]

-

Optoelectronic Materials: The strong electronic influence of the -SCF₃ group can be used to fine-tune the absorption and emission properties of dyes, pigments, and fluorescent probes. This makes it a compound of interest for developing materials for organic light-emitting diodes (OLEDs) and other advanced electronic devices.[10]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 3-(Trifluoromethylthio)benzaldehyde is essential for laboratory safety. The following guidelines are derived from typical Safety Data Sheet (SDS) information.

GHS Hazard and Precautionary Summary

| Category | GHS Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][11] |

| Precautionary Statements | P261: Avoid breathing mist/vapors.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[2][14] For long-term stability, storage under an inert gas atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[2]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.[13]

Conclusion

3-(Trifluoromethylthio)benzaldehyde is more than just another aromatic aldehyde. It is a highly functionalized, strategically designed building block that empowers chemists to introduce the valuable -SCF₃ moiety into a wide array of molecular frameworks. Its predictable reactivity, coupled with the profound influence of the trifluoromethylthio group on physicochemical and biological properties, ensures its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its full potential.

References

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl

-

Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. ACS Publications. (2021-08-17). (URL: [Link])

- Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. Organic Chemistry Frontiers (RSC Publishing). (URL: )

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (URL: )

-

Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. (2023-05-11). (URL: [Link])

- Direct Trifluoromethylthiolation Reactions Involving Radical Processes. (URL: )

-

Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides. The Journal of Organic Chemistry - ACS Publications. (2015-02-12). (URL: [Link])

-

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research - ACS Publications. (2014-04-28). (URL: [Link])

-

Synthesis of 3-trifluoromethylthio-benzaldehyde. PrepChem.com. (URL: [Link])

-

3-((Trifluoromethyl)thio)benzaldehyde. MySkinRecipes. (URL: [Link])

-

51748-27-7 | 3-(trifluoromethylthio)benzaldehyde. Alachem Co., Ltd.. (URL: [Link])

-

The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. (2025-12-12). (URL: [Link])

-

51748-27-7 | MFCD00236335 | 3-((Trifluoromethyl)thio)benzaldehyde. Aaron Chemicals. (URL: [Link])

-

3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE CAS#: 51748-27-7. (URL: [Link])

-

51748-27-7 | 3-((Trifluoromethyl)thio)benzaldehyde | Fluorinated Building Blocks. (URL: [Link])

-

3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. PubChem. (URL: [Link])

-

3-((Trifluoromethyl)thio)benzaldehyde, min 95%, 1 gram. CP Lab Safety. (URL: [Link])

-

3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])

-

3-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Benzaldehyde, 3-(trifluoromethyl)-. the NIST WebBook. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025-07-18). (URL: [Link])

Sources

- 1. 51748-27-7 | 3-(trifluoromethylthio)benzaldehyde - Alachem Co., Ltd. [alachem.co.jp]

- 2. 3-((Trifluoromethyl)thio)benzaldehyde [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. 51748-27-7 | MFCD00236335 | 3-((Trifluoromethyl)thio)benzaldehyde [aaronchem.com]

- 5. 51748-27-7 | 3-((Trifluoromethyl)thio)benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 9. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

Introduction: The Rising Prominence of the Trifluoromethylthio Moiety

An In-Depth Technical Guide to the Reactivity and Application of the Trifluoromethylthio (SCF3) Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool for modulating the physicochemical and biological properties of organic molecules.[1][3] Its distinctive electronic nature and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability, which can translate to greater bioavailability and efficacy of drug candidates and agrochemicals.[2][3][4] This guide provides a comprehensive overview of the core reactivity principles of the SCF3 group and the primary synthetic strategies for its incorporation, offering field-proven insights for its practical application.

Pillar 1: Understanding the Core Physicochemical Properties of the SCF3 Group

The utility of the SCF3 group stems from a unique combination of strong electron-withdrawing effects and high lipophilicity, properties that are not easily replicated by other functional groups.[4] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the sulfur atom and the rest of the molecule. This strong inductive effect can significantly impact the reactivity of adjacent functional groups and the overall electronic distribution of the molecule.[2][4]

Simultaneously, the SCF3 group is one of the most lipophilic substituents used in drug design, a property quantified by a Hansch lipophilicity parameter (π) of 1.44.[5][6] This high lipophilicity can dramatically improve a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The combination of being both electron-withdrawing and lipophilic makes the SCF3 group a valuable asset in fine-tuning the properties of bioactive molecules.[2][7]

Table 1: Key Physicochemical Properties of the SCF3 Group

| Property | Value/Description | Implication in Drug/Agrochemical Design |

| Hansch Lipophilicity Parameter (π) | 1.44[5][6] | Enhances membrane permeability and bioavailability.[3][4] |

| Hammett Parameter (σp) | 0.50[6] | Strong electron-withdrawing nature; increases metabolic stability.[2][4] |

| Steric Profile | Conical shape | Can influence binding affinity and conformational preferences. |

| Metabolic Stability | High | Resistant to oxidative metabolism at the sulfur atom.[4] |

Pillar 2: Synthetic Strategies for the Introduction of the SCF3 Group

The direct incorporation of the SCF3 group into a molecule is a key challenge that has been addressed through the development of a diverse array of synthetic methodologies. These can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[5]

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophile with a reagent that delivers an "SCF3+" equivalent. Historically, early reagents like trifluoromethylsulfenyl chloride (CF3SCl) were highly toxic and difficult to handle gases, limiting their widespread use. The field has since evolved with the development of safer, more stable, and highly reactive solid or liquid reagents.[8]

Prominent examples of modern electrophilic trifluoromethylthiolating reagents include N-(trifluoromethylthio)phthalimide and N-trifluoromethylthiodibenzenesulfonimide.[9] These reagents have demonstrated broad utility in the trifluoromethylthiolation of a wide range of nucleophiles, including indoles, β-ketoesters, enamines, and electron-rich arenes.[9][10]

Caption: General workflow for electrophilic trifluoromethylthiolation.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole

This protocol is a representative example of a direct C-H trifluoromethylthiolation of an electron-rich heterocycle using a stable electrophilic reagent.

-

Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equiv) and a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add the electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide (1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethylthiolated indole.

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation employs reagents that act as a source of the "SCF3-" anion. Copper(I) trifluoromethanethiolate (CuSCF3) is a widely used and effective nucleophilic reagent for this purpose. These reactions are particularly useful for the trifluoromethylthiolation of electrophilic substrates such as aryl and alkyl halides.[11] The development of methods using CuSCF3 and other nucleophilic sources, like AgSCF3, has provided a complementary approach to electrophilic methods.[11]

Caption: General workflow for nucleophilic trifluoromethylthiolation.

Experimental Protocol: Copper-Mediated Trifluoromethylthiolation of an Aryl Iodide

This protocol describes a common method for the formation of an Ar-SCF3 bond using a nucleophilic SCF3 source.

-

Preparation: In a glovebox or under an inert atmosphere, add CuSCF3 (1.5 equiv) to a reaction vessel.

-

Reactant Addition: Add the aryl iodide (1.0 equiv), a suitable ligand if necessary (e.g., 1,10-phenanthroline), and a polar aprotic solvent such as DMF or NMP.

-

Reaction: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 140 °C. Monitor the reaction's progress.

-

Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the residue by column chromatography to yield the aryl trifluoromethyl sulfide.

Radical Trifluoromethylthiolation

Radical-based methods for trifluoromethylthiolation have gained significant traction due to their unique reactivity and ability to functionalize otherwise inert C-H bonds.[12] These reactions often proceed under mild conditions and can be initiated by various means, including photochemical activation (e.g., UV irradiation or photoredox catalysis) or chemical radical initiators.[5][12][13] Reagents such as AgSCF3 can serve as a source of the SCF3 radical upon oxidation.[13] Radical trifluoromethylthiolation has enabled novel transformations, including the difunctionalization of alkenes and cascade reactions to form complex heterocyclic structures.[14][15]

Caption: A simplified radical chain mechanism for trifluoromethylthiolation.

Experimental Protocol: Silver-Mediated Radical Trifluoromethylthiolation of an Alkene

This protocol provides an example of a radical addition of an SCF3 group across a double bond.

-

Preparation: Combine the alkene (1.0 equiv), AgSCF3 (2.0 equiv), and an oxidant such as K2S2O8 (2.0 equiv) in a suitable solvent (e.g., acetonitrile/water).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) in a sealed tube.

-

Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product via flash column chromatography to obtain the trifluoromethylthiolated product.

Pillar 3: A Comparative Analysis of Trifluoromethylthiolation Strategies

The choice of synthetic method for introducing an SCF3 group depends heavily on the substrate, desired regioselectivity, and functional group tolerance. Each approach offers distinct advantages and disadvantages.

Table 2: Comparison of Trifluoromethylthiolation Methodologies

| Method | Reagent Type | Common Substrates | Advantages | Disadvantages |

| Electrophilic | "SCF3+" source (e.g., N-trifluoromethylthiophthalimide) | Electron-rich arenes, heterocycles, enolates, alkynes.[16] | Broad substrate scope, often mild conditions, many shelf-stable reagents available.[8][10] | Reagents can be expensive; may require activators for less reactive substrates.[10] |

| Nucleophilic | "SCF3-" source (e.g., CuSCF3, AgSCF3)[11] | Aryl/alkyl halides, boronic acids.[11][17] | Complementary to electrophilic methods; effective for cross-coupling reactions.[17] | Often requires elevated temperatures and inert atmosphere; metal contamination of products. |

| Radical | SCF3 radical precursor (e.g., AgSCF3 + oxidant)[13] | Alkenes, alkynes, C-H bonds.[12][14] | Mild conditions, high functional group tolerance, unique reactivity for C-H functionalization.[13] | Can have issues with regioselectivity; may require stoichiometric oxidants. |

Conclusion and Future Outlook

The trifluoromethylthio group is a privileged functional group in modern chemistry, offering a powerful strategy to enhance the properties of pharmaceuticals and agrochemicals.[18][19] The development of a diverse toolbox of reagents and synthetic methods for electrophilic, nucleophilic, and radical trifluoromethylthiolation has made this valuable moiety more accessible to researchers.[9] Future innovations will likely focus on developing more cost-effective and sustainable methods, including catalytic and asymmetric trifluoromethylthiolation reactions, further expanding the applications of the SCF3 group in creating novel and impactful molecules.

References

-

Tlili, A., & Billard, T. (2013). Formation of C-SCF3 bonds through direct trifluoromethylthiolation. Angewandte Chemie International Edition, 52(27), 6818-6819. [Link]

-

Fichez, J., Dupommier, D., & Besset, T. (2022). Direct Synthesis of Disubstituted Trifluoromethylthiolated Alkenes. European Journal of Organic Chemistry, 2022(16), e202200216. [Link]

-

Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [Link]

-

Fichez, J., Dupommier, D., & Besset, T. (2022). Direct Synthesis of Disubstituted Trifluoromethylthiolated Alkenes. Request PDF. [Link]

-

Unknown Author. (2017). Self-stable Electrophilic Reagents for Trifluoromethylthiolation. [Link]

-

Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. [Link]

-

Unknown Author. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethylthio Group: Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]

-

Paquin, J. F. (n.d.). Synthesis of Trifluoromethylthiolated Alkenes and Alkynes. Request PDF. [Link]

-

Barthelemy, A. L., Magnier, E., & Dagousset, G. (2018). Direct Trifluoromethylthiolation Reactions Involving Radical Processes. Thieme. [Link]

-

Dagousset, G. (n.d.). Direct Trifluoromethylthiolation Reactions Involving Radical Processes. Request PDF. [Link]

-

Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of chemical research, 48(5), 1227-1236. [Link]

-

Liu, Z. (n.d.). Radical-initiated trifluoromethylthiolation of alkenes. ResearchGate. [Link]

-

Egami, H., Usui, Y., & Sodeoka, M. (2021). Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry, 86(24), 18017-18029. [Link]

-

Meng, D., Lyu, Y., Ni, C., Zhou, M., Li, Y., & Hu, J. (2022). S-(Trifluoromethyl) Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Chemistry–A European Journal, 28(11), e202104395. [Link]

-

Chen, P., & Shen, Q. (2020). Synthesis of α-Trifluoromethylthio-α, β-unsaturated Carbonyl Compounds by DABCO-Mediated Electrophilic Trifluoromethylthiolation. The Journal of Organic Chemistry, 85(11), 7384-7392. [Link]

-

Lattanzi, A., & Massolo, E. (2021). Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. The Journal of Organic Chemistry. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and-thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941-951. [Link]

-

Wang, L., Zhang, Z., Kong, D., & Wang, R. (2023). Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles. Organic Letters, 25(24), 4543-4548. [Link]

-

Jiang, X., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl) trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1549-1560. [Link]

-

Meng, D. (n.d.). S‐(Trifluoromethyl)Benzothioate (TFBT): A KF‐Based Reagent for Nucleophilic Trifluoromethylthiolation. Request PDF. [Link]

-

Tlili, A. (n.d.). Formation of C-SCF3 Bonds through Direct Trifluoromethylthiolation. Request PDF. [Link]

-

Tlili, A., & Billard, T. (2013). Formation of C-SCF3 bonds through direct trifluoromethylthiolation. Angewandte Chemie International Edition, 52(27), 6818-6819. [Link]

-

Teverovskiy, G., Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. Angewandte Chemie, 123(32), 7448-7450. [Link]

-

Unknown Author. (n.d.). Examples of SCF3 containing drugs. Download Scientific Diagram. [Link]

-

Unknown Author. (n.d.). Selected Small Molecules with SCF3 Group. ResearchGate. [Link]

-

Carboni, A., Dagousset, G., & Magnier, E. (2020). Novel N (SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science, 11(4), 1045-1049. [Link]

-

Unknown Author. (n.d.). Biologically active compounds containing SCF3 group. ResearchGate. [Link]

-

Bocharov, D. (n.d.). Electronic structure of cubic ScF3 from first-principles calculations. ResearchGate. [Link]

-

Pannecoucke, X., Poisson, T., & Besset, T. (2017). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 21(1), 2-15. [Link]

-

Shen, Q. (n.d.). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. Request PDF. [Link]

-

Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]

-

Szabó, K. J., & Z-AdáM, L. (2018). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie, 130(40), 13459-13463. [Link]

-

Unknown Author. (n.d.). Examples of functional molecules containing SCF3 groups. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylthiobenzene Derivatives in Modern Chemistry. [Link]

-

Unknown Author. (n.d.). Cu‐Catalyzed construction of C(sp)−SCF3 bond through trifluoromethylthiolation.. ResearchGate. [Link]

-

Ruhr-Universität Bochum. (2021). Di- and Trifluoromethyl(thiol)ations. [Link]

-

Szabó, K. J., & Székely, A. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7246-7254. [Link]

-

Magnier, E., & Langlois, B. R. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein journal of organic chemistry, 6, 55. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. enamine.net [enamine.net]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Lipophilicity of the SCF3 Group in Drug Discovery

Abstract

The trifluoromethylthio (SCF3) group has emerged as a crucial substituent in modern medicinal chemistry, offering a unique combination of properties to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the lipophilicity of the SCF3 group, a parameter of paramount importance in drug design. We will delve into the electronic and steric characteristics that define its behavior, offer a comparative analysis with other common fluorine-containing moieties, and present detailed experimental protocols for its characterization. This document is intended for researchers and scientists in the field of drug discovery, providing both foundational knowledge and practical insights to leverage the SCF3 group for the development of novel therapeutics.

Introduction: The Strategic Role of Lipophilicity and the Emergence of the SCF3 Group

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] It is most commonly quantified by the partition coefficient (LogP) for neutral compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.[3][4] A delicate balance of lipophilicity is essential for a drug to effectively traverse cellular membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream.[5]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and modulate physicochemical properties.[6][7] Among the various fluorinated functional groups, the trifluoromethylthio (SCF3) group has garnered significant attention for its ability to confer a unique set of properties upon a molecule.[8][9] It is characterized by its high lipophilicity and strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacological profile.[10][11] The SCF3 moiety can improve the permeability of substances across cell membranes and the blood-brain barrier, thereby increasing the bioavailability of drug candidates.[12]

This guide will provide a comprehensive overview of the lipophilicity of the SCF3 group, offering a deep dive into its fundamental properties and practical applications in drug discovery.

Physicochemical Properties of the SCF3 Group

The utility of the SCF3 group in drug design stems from a unique combination of steric and electronic properties that collectively influence its lipophilicity and overall impact on a molecule.

Electronic Effects: A Potent Electron-Withdrawing Group

The SCF3 group is a strong electron-withdrawing group, a property attributable to the high electronegativity of the fluorine atoms.[13] This strong inductive effect can significantly decrease the electron density of the parent molecule.[8] Consequently, molecules containing the SCF3 group are less susceptible to oxidative metabolism, which can lead to improved metabolic stability and a longer in vivo half-life.[8][11] While the electron-withdrawing properties of -CF3 and -SCF3 are similar, their impact on lipophilicity differs significantly.[14]

Steric and Conformational Aspects

The trifluoromethylthio group possesses considerable steric bulk.[9] This steric hindrance can influence the binding affinity of a drug to its target receptor and can also shield adjacent functional groups from enzymatic degradation, further contributing to metabolic stability.[10] The conformation of the SCF3 group can also play a role in its interactions with biological targets.

Comparative Lipophilicity: SCF3 vs. Other Fluorinated Groups

A key aspect of utilizing the SCF3 group in drug design is understanding how its lipophilicity compares to other commonly used fluorine-containing substituents, particularly the trifluoromethyl (CF3) group.

The Hansch Lipophilicity Parameter (π)

The Hansch lipophilicity parameter, π, quantifies the contribution of a substituent to the overall lipophilicity of a molecule. A positive π value indicates that the substituent increases lipophilicity, while a negative value signifies a decrease. The SCF3 group has a significantly high Hansch lipophilicity parameter (π = 1.44), making it one of the most lipophilic functional groups used in drug discovery.[15][16] This is notably higher than that of the CF3 group.

SCF3 vs. CF3: A Head-to-Head Comparison

While both the SCF3 and CF3 groups are strongly electron-withdrawing, their impact on lipophilicity is markedly different. The increased lipophilicity of the SCF3 group compared to the CF3 group has been shown to enhance membrane permeability.[14] For example, the calculated logP (clogP) for Me-SCF3 is 1.95, which is substantially higher than the 1.11 clogP value for Me-CF3.[14] This difference can be a critical factor in optimizing a drug's ability to cross biological barriers.

Data Presentation: Lipophilicity Comparison

| Group | Hansch Parameter (π) | Example cLogP (on a methyl group) | Key Characteristics |

| -SCF3 | 1.44[16] | 1.95 (for Me-SCF3)[14] | Highly lipophilic, strong electron-withdrawing |

| -CF3 | ~0.88 | 1.11 (for Me-CF3)[14] | Lipophilic, strong electron-withdrawing |

| -OCF3 | 1.04[16] | - | Lipophilic, strong electron-withdrawing |

| -F | 0.14 | - | Moderately lipophilic, highly electronegative |

| -CH3 | 0.56 | - | Lipophilic, electron-donating |

This table provides a comparative summary of the lipophilicity of the SCF3 group against other common substituents.

Experimental Determination of Lipophilicity

Accurate measurement of lipophilicity is crucial for making informed decisions in drug design. The two most common experimental methods for determining LogP and LogD are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][17]

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for LogD).[17]

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurements) and vice-versa to ensure thermodynamic equilibrium.[1]

-

Compound Dissolution: Accurately weigh and dissolve the test compound in one of the phases (typically n-octanol).

-

Equilibration: Mix the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[1]

-

Calculation: Calculate the LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

RP-HPLC Method

This is a faster, high-throughput alternative to the shake-flask method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[17]

Experimental Protocol:

-

Column and Mobile Phase: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Calibration: Inject a series of standard compounds with known LogP values and measure their retention times (tR). Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the column dead time.[1]

-

Sample Analysis: Inject the test compound and measure its retention time.

-

LogP Determination: Use the calibration curve to determine the LogP of the test compound from its measured retention time.

Visualization: Experimental Workflow for Lipophilicity Determination

Workflow for determining LogP/LogD via Shake-Flask and RP-HPLC methods.

Impact of the SCF3 Group on Pharmacokinetics

The high lipophilicity conferred by the SCF3 group can have a profound impact on the pharmacokinetic profile of a drug candidate.

-

Enhanced Membrane Permeability: The increased lipophilicity can improve a drug's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeted drugs.[10][12]

-

Increased Bioavailability: By improving absorption, the SCF3 group can lead to higher bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation.[9][12]

-

Metabolic Stability: The strong electron-withdrawing nature of the SCF3 group can protect adjacent chemical bonds from enzymatic degradation, leading to increased metabolic stability.[8][10]

-

Potential for Off-Target Effects: It is important to note that excessively high lipophilicity can sometimes lead to non-specific binding to unintended targets and increased toxicity.[14] Therefore, a careful balance must be struck.

Synthetic Methodologies for Introducing the SCF3 Group

The growing importance of the SCF3 group has spurred the development of numerous synthetic methods for its incorporation into organic molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.[15][18]

-

Electrophilic Trifluoromethylthiolation: This approach utilizes reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate. While early reagents like trifluoromethylsulfenyl chloride (CF3SCl) were effective, their toxicity and difficult handling have led to the development of more stable and user-friendly alternatives.[19]

-

Nucleophilic Trifluoromethylthiolation: These methods employ a source of the "SCF3-" anion to react with an electrophilic substrate. Reagents such as (Me4N)SCF3 have proven useful in this regard.[20]

-

Radical Trifluoromethylthiolation: This strategy involves the generation of the SCF3 radical, which can then add to unsaturated systems or participate in C-H functionalization reactions.[21]

Visualization: Synthetic Approaches to SCF3 Incorporation

General strategies for the synthesis of SCF3-containing compounds.

Conclusion and Future Perspectives

The trifluoromethylthio (SCF3) group is a powerful tool in the medicinal chemist's arsenal for modulating the lipophilicity and pharmacokinetic properties of drug candidates. Its high lipophilicity, coupled with its strong electron-withdrawing nature, can lead to enhanced membrane permeability, increased bioavailability, and improved metabolic stability.[8][10][12] However, it is essential to carefully consider the potential for increased toxicity associated with excessive lipophilicity.[14]

The continued development of novel and efficient synthetic methods for the introduction of the SCF3 group will undoubtedly expand its application in drug discovery.[19][20][21] As our understanding of the intricate relationship between lipophilicity and biological activity deepens, the strategic use of the SCF3 group will continue to play a vital role in the design of the next generation of therapeutics.

References

- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethylthio (SCF3) Compounds. (n.d.). Enamine.

- Introduction of Trifluoromethylthio Group into Organic Molecules. (n.d.). Request PDF.

- Examples of functional molecules containing SCF3 groups. (n.d.). ResearchGate.

- SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. (n.d.). ResearchGate.

- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. (n.d.). PMC - NIH.

- Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. (n.d.). PMC - NIH.

- Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions. (n.d.). ResearchGate.

- Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. (n.d.). Wiley Online Library.

- N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. (n.d.). PMC - PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. (n.d.). Benchchem.

- Hansch–Leo lipophilicity parameters (πR) evolution. (n.d.). ResearchGate.

- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central.

- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.

- State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). TrAC Trends in Analytical Chemistry.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 19. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Strategic Incorporation of the Trifluoromethylthio (SCF₃) Group into Organic Molecules: A Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in the design of modern pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its distinctive combination of high lipophilicity, strong electron-withdrawing character, and enhanced metabolic stability allows for profound modulation of a molecule's physicochemical and pharmacokinetic properties.[2][4][5][6] With a Hansch hydrophobicity parameter (π) of 1.44, the SCF₃ group is one of the most lipophilic moieties available, often improving a compound's ability to cross cellular membranes.[2][7][8] This guide provides a comprehensive overview of the principal synthetic strategies for introducing the SCF₃ group—electrophilic, nucleophilic, and radical trifluoromethylthiolation—with an emphasis on the underlying mechanisms, reagent selection, and practical, field-proven protocols.

The Strategic Value of the Trifluoromethylthio Moiety

The decision to incorporate an SCF₃ group is driven by its predictable and potent effects on molecular properties. Unlike its trifluoromethyl (CF₃) counterpart, the SCF₃ group offers a different steric and electronic profile, providing medicinal chemists with a more nuanced tool for lead optimization.

-

Enhanced Lipophilicity and Bioavailability: The high lipophilicity of the SCF₃ group can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its permeability across lipid bilayers.[5][6][9]

-

Metabolic Stability: The strong S-CF₃ bond and the electron-withdrawing nature of the group can shield adjacent sites from enzymatic degradation, particularly oxidative metabolism, thereby increasing the in vivo half-life of a drug.[2][5]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the SCF₃ moiety can significantly lower the pKa of nearby acidic or basic centers and alter the electronic nature of aromatic systems, which can be crucial for tuning receptor binding affinity.[2][5]

The successful installation of this critical functional group hinges on the selection of an appropriate synthetic methodology tailored to the specific substrate and desired outcome. The following sections dissect the three dominant mechanistic paradigms for C-SCF₃ bond formation.

Electrophilic Trifluoromethylthiolation: Taming the "SCF₃⁺" Synthon

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich substrate (a nucleophile) with a reagent acting as an electrophilic "SCF₃⁺" source. This strategy is particularly effective for the functionalization of arenes, heteroarenes, enolates, and other carbon nucleophiles. The field has evolved significantly from the use of hazardous gases like trifluoromethanesulfenyl chloride (CF₃SCl) to the development of stable, crystalline, and highly effective reagents.[7][10][11][12]

Key Reagents and Their Activation

The choice of reagent is dictated by the nucleophilicity of the substrate and the desired reaction conditions. Modern electrophilic reagents offer a spectrum of reactivity.

-

N-Trifluoromethylthio Imides and Amides: Reagents such as N-trifluoromethylthiophthalimide and, more notably, N-trifluoromethylthiosaccharin are widely used due to their stability and high reactivity.[7][13][14] The enhanced electrophilicity of the saccharin-based reagent stems from the powerful electron-withdrawing sulfonyl group, making the N-S bond more labile.[14] These reagents are often activated by Lewis or Brønsted acids for the functionalization of less reactive substrates like electron-rich arenes in a Friedel-Crafts-type mechanism.[7][11][15]

-

Sulfonium Salts (Umemoto's Reagents): S-(Trifluoromethyl)dibenzothiophenium salts are highly potent electrophilicating agents capable of reacting with a wide array of nucleophiles.[16][17][18] Fluorinated derivatives, such as Umemoto's Reagent II, exhibit even greater thermal stability and reactivity.[19]

-

Hypervalent Iodine Reagents: Togni and co-workers developed hypervalent iodine(III)-CF₃ reagents that serve as mild electrophilic trifluoromethylating agents, and their chemistry has inspired the design of related SCF₃-transfer reagents.[14][16]

Caption: Mechanism of Lewis Acid-Catalyzed Aromatic Trifluoromethylthiolation.

Comparative Data for Electrophilic Reagents

| Reagent | Substrate Scope | Typical Conditions | Advantages |

| N-Trifluoromethylthiosaccharin | Electron-rich (hetero)arenes, β-ketoesters, indoles | FeCl₃ or AgSbF₆, 40-100 °C[11][15] | Bench-stable, highly reactive, widely applicable.[12] |

| Umemoto's Reagent II | β-dicarbonyls, terminal alkynes, thiols, phosphines | Base (e.g., NaH), Cu(I) for alkynes, rt | High thermal stability and electrophilicity.[19] |

| α-Cumyl Trifluoromethanesulfenate | Various nucleophiles | Often catalyst-free, mild conditions | Highly reactive, suitable for sensitive substrates.[14] |

Experimental Protocol: Trifluoromethylthiolation of N-Methylindole

This protocol describes a self-validating system for the direct C-H functionalization of an electron-rich heteroarene using a stable electrophilic reagent.

-

Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add N-methylindole (0.2 mmol, 1.0 equiv.), N-trifluoromethylthiosaccharin (0.21 mmol, 1.05 equiv.), and anhydrous 1,2-dichloroethane (DCE, 3 mL).

-

Catalyst Addition: Add gold(III) chloride (AuCl₃, 0.002 mmol, 1 mol %) to the stirred solution.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(trifluoromethylthio)-N-methylindole.[11]

Nucleophilic Trifluoromethylthiolation: Harnessing the "SCF₃⁻" Synthon

This approach utilizes a nucleophilic trifluoromethylthiolate anion ("SCF₃⁻") to react with electrophilic substrates, such as aryl halides, alkyl halides, and triflates.[20] The primary challenge lies in the generation and handling of the trifluoromethylthiolate anion, which can be unstable.

Sources of the SCF₃ Nucleophile

-

Metal Salts: Silver(I) trifluoromethanethiolate (AgSCF₃) and copper(I) trifluoromethanethiolate (CuSCF₃) are the most common sources.[20][21] They are solids that can be handled in air, although reactions are typically run under inert conditions. AgSCF₃ is often used for SNAr reactions and can be activated with iodide salts.[22] CuSCF₃ is effective for substituting hindered α-bromoamides.[21]

-

In Situ Generation: The powerful Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), can react with elemental sulfur in the presence of an initiator to generate a nucleophilic SCF₃ source for reaction with terminal alkynes and aryl boronic acids.[23][24]

-

Fluoride-Activated Reagents: Recently, reagents such as S-(Trifluoromethyl)benzothioate (TFBT) have been developed, which generate the SCF₃ nucleophile upon activation with potassium fluoride (KF).[25]

Caption: Generation and Reaction of a Nucleophilic SCF₃ Species.

Experimental Protocol: SNAr Trifluoromethylthiolation of an Activated Aryl Chloride

This protocol illustrates the substitution of an activated aromatic chloride using a stable, solid nucleophilic SCF₃ source.

-

Setup: In a round-bottom flask, combine 4-chloro-3,5-dinitrobenzotrifluoride (1.0 mmol, 1.0 equiv.), AgSCF₃ (2.0 mmol, 2.0 equiv.), and potassium iodide (KI, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, with quantitative conversion observed within 1 hour. Monitor by ¹⁹F NMR or GC analysis.

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, 3,5-dinitro-4-(trifluoromethylthio)benzotrifluoride. Further purification is often not necessary due to the high conversion.[22]

Radical Trifluoromethylthiolation: Leveraging the •SCF₃ Radical

Methods involving the trifluoromethylthio radical (•SCF₃) have become exceptionally powerful due to their high functional group tolerance and applicability to C-H functionalization under mild conditions.[8][26] These reactions are often initiated by photoredox catalysis or chemical oxidants.

Generation of the •SCF₃ Radical

-

Photoredox Catalysis: Visible-light photocatalysis is a premier strategy for generating the •SCF₃ radical.[27] An excited-state photocatalyst can reduce an N-SCF₃ reagent or oxidize a trifluoromethylthiolate salt to generate the radical, enabling reactions like the functionalization of C(sp³)-H bonds.[4][28][29]

-

Oxidative Methods: A simple and effective method involves the oxidation of AgSCF₃ with a chemical oxidant like potassium persulfate (K₂S₂O₈).[30][31] This generates the •SCF₃ radical, which can participate in a variety of transformations, including elegant cascade reactions where an initial radical addition is followed by cyclization.[32][33]

-

UV Irradiation: Early methods relied on the UV-mediated homolysis of precursors like bis(trifluoromethyl)disulfide (CF₃SSCF₃), but these are less common now due to the toxicity of the reagents.[8][26]

Caption: A General Photoredox Cycle for C-H Trifluoromethylthiolation.

Experimental Protocol: Silver-Mediated Radical Cascade Trifluoromethylthiolation/Cyclization

This protocol demonstrates a sophisticated application of radical chemistry to construct complex heterocyclic scaffolds in a single step.

-

Setup: To a flame-dried Schlenk tube, add the benzimidazole-derived alkene substrate (0.2 mmol, 1.0 equiv.), AgSCF₃ (0.4 mmol, 2.0 equiv.), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

-

Solvent: Add a 1:1 mixture of CH₂Cl₂/H₂O (4 mL) to the tube.

-

Reaction: Seal the tube and stir the biphasic mixture vigorously at 60 °C for 12 hours.

-

Workup: After cooling, extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude product via preparative thin-layer chromatography (pTLC) to isolate the trifluoromethylthiolated tricyclic product.[32]

Conclusion and Future Outlook

The introduction of the trifluoromethylthio group is a mature yet continually evolving field in synthetic chemistry. The development of stable, selective, and versatile reagents has empowered chemists to install this valuable moiety into a vast range of molecular architectures. Electrophilic methods are ideal for electron-rich systems, nucleophilic strategies excel with electrophilic partners like aryl halides, and radical approaches offer unparalleled access to C-H functionalization and complex cyclizations under mild conditions.

Future advancements will likely focus on enhancing sustainability and efficiency. The development of cheaper, more environmentally benign SCF₃ sources and the expansion of catalytic, particularly asymmetric, trifluoromethylthiolation methods remain key objectives.[13][34][35] As our understanding of radical and organometallic catalysis deepens, we can expect the toolbox for SCF₃ installation to become even more powerful, further solidifying the role of this unique functional group in the development of next-generation medicines and materials.

References

-

Chen, C., Chu, L., & Qing, F. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1433-1446. [Link]

-

Pan, F., & Shen, Q. (2017). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 21(23), 2384-2396. [Link]

-

Barthelemy, A., Magnier, E., & Dagousset, G. (2018). Direct Trifluoromethylthiolation Reactions Involving Radical Processes. Synthesis, 51(03), 543-559. [Link]

-

Procter, D. J., & He, Y. (2019). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 84(15), 9474-9482. [Link]

-

Procter, D. J., & He, Y. (2019). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Europe PMC. [Link]

-

Li, X., et al. (2013). Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Angewandte Chemie International Edition, 52(43), 11373-11377. [Link]

-

Adams, D. J., et al. (2003). Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. Journal of Fluorine Chemistry, 121(2), 213-219. [Link]

-

Deolka, S., et al. (2021). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Angewandte Chemie International Edition, 60(47), 24905-24911. [Link]

-

Zhang, C., & Chen, P. (2020). Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE). Tetrahedron Letters, 61(2), 151390. [Link]

-

Chen, C., Chu, L., & Qing, F. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1433-1446. [Link]

-